Cas no 1111103-55-9 (5-(3-methoxyphenyl)-1H-pyrimidin-2-one)
5-(3-methoxyphenyl)-1H-pyrimidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(3-methoxyphenyl)-1H-pyrimidin-2-one
- AKOS015942045
- 5-(3-Methoxyphenyl)pyrimidin-2-ol
- 5-(3-Methoxyphenyl)pyrimidin-2(1H)-one
- 1111103-55-9
- 2-Hydroxy-5-(3-methoxylphenyl)pyrimidine
- DTXSID50680836
-
- Inchi: 1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
- InChI Key: JQZDPZSIKMHULD-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)C1C=NC(NC=1)=O
Computed Properties
- Exact Mass: 202.074227566Da
- Monoisotopic Mass: 202.074227566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 50.7Ų
5-(3-methoxyphenyl)-1H-pyrimidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI08313-250mg |
5-(3-Methoxyphenyl)pyrimidin-2-ol |
1111103-55-9 | 250mg |
$1090.00 | 2024-04-20 | ||
| A2B Chem LLC | AI08313-1g |
5-(3-Methoxyphenyl)pyrimidin-2-ol |
1111103-55-9 | 1g |
$2090.00 | 2024-04-20 | ||
| A2B Chem LLC | AI08313-5g |
5-(3-Methoxyphenyl)pyrimidin-2-ol |
1111103-55-9 | 5g |
$5090.00 | 2024-04-20 |
5-(3-methoxyphenyl)-1H-pyrimidin-2-one Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-(3-methoxyphenyl)-1H-pyrimidin-2-one
Research Brief on 5-(3-methoxyphenyl)-1H-pyrimidin-2-one (CAS: 1111103-55-9): Recent Advances and Applications
5-(3-methoxyphenyl)-1H-pyrimidin-2-one (CAS: 1111103-55-9) is a pyrimidinone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent literature highlights the importance of 5-(3-methoxyphenyl)-1H-pyrimidin-2-one as a scaffold for designing novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The compound exhibited selective inhibition of CDK4/6, with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for developing anti-cancer agents.
In addition to its kinase inhibitory properties, 5-(3-methoxyphenyl)-1H-pyrimidin-2-one has been investigated for its anti-inflammatory effects. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest its potential utility in treating inflammatory disorders, although further in vivo studies are required to validate these effects.
The synthetic routes for 5-(3-methoxyphenyl)-1H-pyrimidin-2-one have also been optimized in recent years. A 2023 paper in Organic Process Research & Development described a scalable, one-pot synthesis method with improved yield (85%) and purity (>98%). This advancement is particularly relevant for industrial-scale production, as it reduces the number of purification steps and minimizes waste generation, aligning with green chemistry principles.
Structural modifications of the 5-(3-methoxyphenyl)-1H-pyrimidin-2-one core have been explored to enhance its pharmacological profile. Recent computational studies using molecular docking and dynamics simulations have identified key interactions between the compound and its biological targets, providing insights for rational drug design. These studies, combined with experimental data, are paving the way for the development of next-generation therapeutics based on this scaffold.
In conclusion, 5-(3-methoxyphenyl)-1H-pyrimidin-2-one (CAS: 1111103-55-9) represents a versatile compound with promising applications in drug discovery. Its dual role as a bioactive molecule and a synthetic intermediate makes it a valuable asset in medicinal chemistry. Future research should focus on advancing its therapeutic potential through targeted modifications and comprehensive preclinical evaluations.
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